molecular formula C26H35NO4 B11208004 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

Cat. No.: B11208004
M. Wt: 425.6 g/mol
InChI Key: DURYVLLQMIKOTG-UHFFFAOYSA-N
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Description

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an isoquinoline core, dimethoxy groups, and a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Phenoxy Moiety: This step often involves a nucleophilic substitution reaction where the phenoxy group is introduced.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbutan-1-one under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C26H35NO4/c1-17(2)13-26(28)27-12-11-20-14-24(29-5)25(30-6)15-22(20)23(27)16-31-21-9-7-19(8-10-21)18(3)4/h7-10,14-15,17-18,23H,11-13,16H2,1-6H3

InChI Key

DURYVLLQMIKOTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC

Origin of Product

United States

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